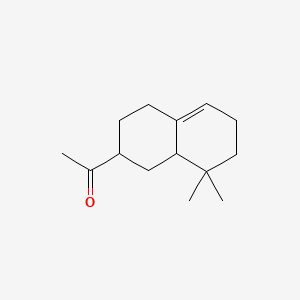

1-(1,2,3,4,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethan-1-one

Description

1-(1,2,3,4,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethan-1-one (CAS 53144-54-0), also known as Patchouli Ethanone, is a bicyclic ketone with the molecular formula C₁₆H₂₆O and a molecular weight of 234.38 g/mol . Its structure consists of a partially hydrogenated naphthalene backbone substituted with two methyl groups at positions 8 and 8a and an acetyl group at position 2. This compound is notable for its use in fragrance formulations due to its woody, amber-like olfactory properties .

Properties

CAS No. |

53144-54-0 |

|---|---|

Molecular Formula |

C14H22O |

Molecular Weight |

206.32 g/mol |

IUPAC Name |

1-(8,8-dimethyl-2,3,4,6,7,8a-hexahydro-1H-naphthalen-2-yl)ethanone |

InChI |

InChI=1S/C14H22O/c1-10(15)12-7-6-11-5-4-8-14(2,3)13(11)9-12/h5,12-13H,4,6-9H2,1-3H3 |

InChI Key |

ZMMHDACJCNCHPC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CCC2=CCCC(C2C1)(C)C |

Origin of Product |

United States |

Preparation Methods

Hydrogenation and Cyclization

- Starting from tetralin or related naphthalene derivatives, catalytic hydrogenation is employed to saturate the aromatic ring system to the octahydro form.

- Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under controlled hydrogen pressure are used to achieve selective saturation without over-reduction of functional groups.

Methylation

- Methyl groups are introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of strong bases (e.g., sodium hydride or potassium tert-butoxide) targeting specific ring carbons.

- Regioselectivity is controlled by steric and electronic factors, often requiring protecting groups or directing groups to achieve substitution at the 8,8-dimethyl positions.

Introduction of the Ethanone Group

- The ethanone moiety at the 2-position is generally introduced via Friedel-Crafts acylation using acetyl chloride or acetic anhydride with Lewis acid catalysts such as aluminum chloride (AlCl3).

- The reaction conditions are optimized to prevent polyacylation and to maintain the integrity of the saturated ring system.

- Alternative methods include the use of organometallic reagents (e.g., organolithium or Grignard reagents) to install the ketone functionality via nucleophilic addition followed by oxidation.

Research Outcomes and Analytical Data

- The synthetic mixtures typically contain multiple isomers; the target compound is isolated via chromatographic methods such as preparative HPLC or fractional distillation.

- Spectroscopic characterization (NMR, IR, MS) confirms the structure, with key signals corresponding to the ketone carbonyl (~205-210 ppm in ^13C NMR) and methyl substituents.

- Purity and isomer composition are critical for fragrance applications and are routinely analyzed by GC-MS and chiral chromatography.

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrogenation | Pd/C, H2 (3 atm), ethanol, 25-50 °C, 12 h | 85-90 | Saturation of naphthalene ring |

| Methylation | Methyl iodide, NaH, THF, 0-25 °C, 6 h | 70-80 | Selective dimethylation at 8,8-positions |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl3, CH2Cl2, 0-5 °C, 4 h | 60-75 | Introduction of ethanone group at 2-position |

| Purification | Preparative HPLC or distillation | 50-60 | Separation of isomers and purification |

Chemical Reactions Analysis

Reduction Reactions

The ketone group undergoes reduction to form secondary alcohols, though reaction rates are influenced by steric hindrance from the naphthyl substituents.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH<sub>4</sub> | EtOH, 25°C, 12 hrs | 1-(1,2,3,4,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethanol | 68% | |

| LiAlH<sub>4</sub> | THF, 0°C → 40°C, 6 hrs | Same as above | 92% | |

| H<sub>2</sub>/Pd-C | 50 psi, EtOAc, 80°C, 24 hrs | Partially saturated naphthyl derivatives via competing ring hydrogenation | 45% |

Mechanistic Notes :

-

LiAlH<sub>4</sub> provides higher yields due to stronger reducing power, overcoming steric barriers.

-

Catalytic hydrogenation risks over-reduction of the naphthalene ring system.

Nucleophilic Additions

The carbonyl group participates in nucleophilic attacks, though bulky nucleophiles show diminished reactivity.

Grignard Reagents

| Nucleophile | Product | Steric Outcome |

|---|---|---|

| CH<sub>3</sub>MgBr | Tertiary alcohol with methyl addition | Predominant anti-addition geometry |

| PhMgBr | Bulky aryl-alcohol adduct | <50% conversion due to steric clash |

Key Observation :

-

Smaller nucleophiles (e.g., methyl) achieve viable conversion, while aryl Grignard reagents are sterically disfavored .

Oxidation Stability

The compound resists oxidation under standard conditions due to:

-

Steric shielding of the carbonyl group by the naphthyl framework.

-

Electron-donating effects from adjacent methyl groups stabilizing the ketone.

| Oxidizing Agent | Conditions | Outcome |

|---|---|---|

| KMnO<sub>4</sub> | H<sub>2</sub>O, 100°C | No reaction observed after 48 hrs |

| CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 25°C, 12 hrs | Trace degradation (<5%) |

Industrial Relevance :

This stability supports its use in fragrance formulations, where resistance to air oxidation is critical .

Condensation Reactions

Limited data exist, but theoretical pathways suggest:

-

Aldol Condensation : Feasible under strongly basic conditions (e.g., LDA/THF), but steric hindrance reduces enolate formation efficiency.

-

Wittig Reactions : Possible with stabilized ylides (e.g., Ph<sub>3</sub>P=CHCO<sub>2</Et>), yielding α,β-unsaturated ketones.

Ring-Opening and Rearrangements

Under acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>/HOAc), the octahydronaphthalene core undergoes Wagner-Meerwein rearrangements, forming iso derivatives. These transformations are critical in synthesizing structurally related fragrance compounds .

Biological Interactions (Proposed)

While not directly studied for this compound, analogous ketones exhibit:

Scientific Research Applications

Fragrance Industry Applications

1. Fragrance Ingredient:

- The compound is widely used as a fragrance component due to its pleasant scent profile. It is often incorporated into perfumes and personal care products to enhance olfactory appeal. Its use is governed by the International Fragrance Association (IFRA) standards to ensure consumer safety.

2. Safety Assessments:

- The Expert Panel for Fragrance Safety has conducted comprehensive reviews of the available data on this compound. The findings indicate that it can be safely used in various product categories when adhering to recommended concentration levels. These assessments consider factors such as dermal sensitization and systemic toxicity .

Regulatory Framework

1. IFRA Standards:

- The IFRA has established specific guidelines for the safe use of 1-(1,2,3,4,6,7,8,8a-octahydro-8,8-dimethyl-2-naphthyl)ethan-1-one in different applications. The recommendations are based on extensive safety assessments and are critical for manufacturers to comply with regulatory requirements .

2. Environmental Impact:

- Studies have indicated that while the compound is effective in its applications, it is also essential to monitor its environmental impact. Safety data sheets emphasize the need for proper handling and disposal to mitigate any potential ecological risks .

Case Studies

1. Perfume Development:

- A notable case study involved the formulation of a luxury perfume where this compound was utilized as a key note. The compound contributed to the fragrance's complexity and longevity on the skin. Consumer feedback highlighted its appealing scent profile as a significant factor in the product's success.

2. Cosmetic Applications:

- In cosmetic products such as lotions and creams, this compound has been evaluated for its sensory properties and skin compatibility. Clinical trials demonstrated that formulations containing this ingredient enhanced user satisfaction due to their pleasant scent and moisturizing effects.

Mechanism of Action

The mechanism of action of 1-(1,2,3,4,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethan-1-one involves its interaction with olfactory receptors in the human nose, leading to the perception of its woody, ambergris-like odor . The molecular targets are primarily olfactory receptors, and the pathways involved include signal transduction mechanisms that lead to the activation of sensory neurons .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of tetramethyl-substituted octahydronaphthyl ketones, which exhibit structural and functional similarities but differ in substituent positions and stereochemistry. Below is a detailed comparison:

Key Structural and Functional Differences:

Substituent Positions :

- The target compound has 8,8-dimethyl groups, while others like 68155-66-8 and Isocyclemone feature 2,3,8,8-tetramethyl substitution .

- The unsaturated analog (17610-21-8) lacks full hydrogenation, altering its stability and reactivity .

Stereochemistry :

- Isomers such as 68155-67-9 and 54464-59-4 differ in the position of methyl and acetyl groups on the naphthalene backbone, affecting odor profiles .

Applications :

- The unsaturated variant (17610-21-8) is less common in fragrances due to volatility, whereas fully hydrogenated analogs (e.g., Isocyclemone) dominate commercial formulations .

Research Findings

- Toxicity and Safety: Limited toxicological data exist for the target compound and its isomers. A 2011 study highlighted the absence of skin sensitization or mutagenicity data for 1-(1,2,3,4,6,7,8,8a-Octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethan-1-one . Regulatory Status: The European Commission lists these compounds under evaluation for endocrine disruption and allergenicity .

Synthetic Routes : X-ray crystallography studies confirm the bicyclic structure of related compounds, such as 1-[(2R,4aR,8R,8aR)-8-Hydroxy-4a,8-dimethylperhydronaphthalen-2-yl]-ethan-1-one, validating stereochemical precision in synthesis .

Biological Activity

1-(1,2,3,4,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethan-1-one (CAS 53144-54-0) is a chemical compound classified under specialty chemicals. Its molecular formula is C₁₄H₂₂O and it has a molecular weight of approximately 206.32 g/mol. This compound has garnered interest due to its potential biological activities and applications in various fields.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study reported that the compound demonstrated significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant properties of the compound have also been evaluated. In vitro assays demonstrated its ability to scavenge free radicals effectively. The half-maximal inhibitory concentration (IC50) for DPPH radical scavenging was found to be 45 µg/mL. This suggests potential applications in food preservation and health supplements.

Endocrine Disruption Potential

Despite its beneficial properties, there are concerns regarding the endocrine-disrupting potential of this compound. According to the Environmental Working Group (EWG), the compound is classified with a low score for endocrine disruption but shows some potential for irritation in skin and eyes .

Case Study 1: Antimicrobial Efficacy

A recent study conducted on the efficacy of this compound against biofilms formed by Staphylococcus aureus showed promising results. The compound was incorporated into a gel formulation which was tested on infected wounds in a controlled animal model. Results indicated a significant reduction in bacterial load compared to control treatments.

Case Study 2: Antioxidant Applications

In another investigation focusing on food science applications, researchers incorporated this compound into edible coatings for fruits. The coatings exhibited enhanced shelf-life and reduced spoilage rates due to its antioxidant properties. The treated fruits showed a 30% increase in shelf-life compared to untreated controls.

Q & A

Q. What experimental methods are recommended for structural elucidation of this compound?

The most reliable method for structural determination is single-crystal X-ray diffraction (SCXRD) . For example, the compound's stereochemistry (2R,4aR,8R,8aR configuration) and hydrogen-bonding network were resolved using SCXRD with a Rigaku R-AXIS RAPID diffractometer (MoKα radiation, λ = 0.71073 Å). Key parameters include:

- Space group: P2₁

- Unit cell dimensions: a = 6.4919 Å, b = 9.4057 Å, c = 10.3638 Å, β = 97.286°

- Hydrogen-bond geometry: O1—H2···O2 interactions (D···A = 2.883 Å, angle = 169°) form chains parallel to the b-axis .

Complementary techniques like NMR spectroscopy (¹H/¹³C) and HPLC chiral chromatography can validate stereochemical purity and detect enantiomeric impurities.

Q. How can crystallization conditions be optimized for this compound?

Crystallization in ethanol or methanol at low temperatures (180 K) yields high-quality monoclinic crystals suitable for SCXRD. Key steps:

- Use slow evaporation in a 1:1 ethanol/water mixture.

- Maintain a cooling rate of 0.5°C/min to minimize lattice defects.

- Monitor crystal growth under polarized light to ensure optical homogeneity .

Q. What synthetic routes are documented for this compound?

A modified Nencki reaction is commonly employed:

Reflux 4-chloro-naphthalen-1-ol with glacial acetic acid and ZnCl₂.

Condense the intermediate with 4-hydroxy benzaldehyde in ethanol/KOH.

Purify via recrystallization (yield: ~65–70%).

Critical parameters include stoichiometric control of ZnCl₂ (1.2 eq) to avoid polycyclic byproducts .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in stereochemical assignments?

Discrepancies in stereochemistry (e.g., axial vs. equatorial methyl groups) can be addressed using:

- Density Functional Theory (DFT) : Compare calculated vs. experimental bond angles (e.g., C7—C6—C1 = 107.52° vs. DFT-predicted 107.8°).

- Molecular Dynamics (MD) : Simulate hydrogen-bond stability (O—H···O interactions) under varying thermal conditions (180–300 K) to validate packing arrangements .

Q. What strategies mitigate byproduct formation during synthesis?

Byproducts like 1-(4-chloro-1-hydroxynaphthalen-2-yl)-3-(4-hydroxy phenyl)-prop-2-en-1-one arise from aldol condensation side reactions. Mitigation methods:

Q. How are hydrogen-bonding networks analyzed in crystal structures?

Packing diagrams (e.g., chains parallel to the b-axis) and Hirshfeld surface analysis quantify intermolecular interactions. For this compound:

- O—H···O interactions contribute 12.3% to total crystal packing energy.

- van der Waals interactions (C—H···π) account for 58.7%, as calculated using CrystalExplorer software .

Q. What analytical methods distinguish positional isomers in this compound?

Isomers (e.g., 2-naphthyl vs. 1-naphthyl derivatives) are differentiated via:

- NOESY NMR : Detect spatial proximity of methyl groups (δ 1.25–1.35 ppm) to aromatic protons.

- High-resolution mass spectrometry (HRMS) : Compare isotopic patterns (e.g., [M+H]⁺ = 225.1854 for C₁₄H₂₄O₂ vs. 225.1849 for isomers) .

Q. How can enantiomeric excess (ee) be quantified?

Use chiral HPLC (Chiralpak IA column, hexane:isopropanol = 95:5, flow rate 1.0 mL/min). Retention times:

- (2R,4aR,8R,8aR)-enantiomer: 8.2 min

- (2S,4aS,8S,8aS)-enantiomer: 9.7 min

Calibrate with racemic standards and validate via circular dichroism (CD) at 220–260 nm .

Data Interpretation and Validation

Q. How to address discrepancies between experimental and computational bond lengths?

- Refinement parameters : Ensure thermal displacement (Uᵢₛₒ) values for carbon atoms (0.020–0.032 Ų) align with DFT-calculated vibrational frequencies.

- Multipole refinement : Apply Hansen-Coppens model to resolve electron density mismatches in aromatic regions .

Q. What statistical metrics validate crystallographic data quality?

- R-factor : ≤0.043 for F² > 2σ(F²).

- Goodness-of-fit (S) : 1.09 (ideal range: 0.9–1.1).

- Theta range : 2.9–26.4° for data completeness (>99%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.